Benzyl (4-amino-2,6-dimethylphenyl)carbamate hydrochloride
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Overview
Description
Benzyl (4-amino-2,6-dimethylphenyl)carbamate hydrochloride is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by its benzyl group attached to a carbamate moiety, which is further connected to a 4-amino-2,6-dimethylphenyl group. The hydrochloride salt form enhances its solubility in water, making it more versatile for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (4-amino-2,6-dimethylphenyl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with 4-amino-2,6-dimethylphenol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Benzyl (4-amino-2,6-dimethylphenyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary amines.
Substitution: Various substituted benzyl carbamates.
Scientific Research Applications
Benzyl (4-amino-2,6-dimethylphenyl)carbamate hydrochloride has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the synthesis of various organic compounds and intermediates.
Mechanism of Action
The mechanism of action of Benzyl (4-amino-2,6-dimethylphenyl)carbamate hydrochloride involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is often reversible, allowing for controlled modulation of enzyme function.
Comparison with Similar Compounds
Similar Compounds
- Benzyl carbamate
- 4-Amino-2,6-dimethylphenyl carbamate
- N-Benzyl-4-amino-2,6-dimethylphenyl carbamate
Uniqueness
Benzyl (4-amino-2,6-dimethylphenyl)carbamate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzyl and carbamate groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H19ClN2O2 |
---|---|
Molecular Weight |
306.79 g/mol |
IUPAC Name |
benzyl N-(4-amino-2,6-dimethylphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C16H18N2O2.ClH/c1-11-8-14(17)9-12(2)15(11)18-16(19)20-10-13-6-4-3-5-7-13;/h3-9H,10,17H2,1-2H3,(H,18,19);1H |
InChI Key |
NQESUEDSWRDZSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)OCC2=CC=CC=C2)C)N.Cl |
Origin of Product |
United States |
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